

# **ENMD-2076: A Technical Guide to its Anti- Angiogenic Properties**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1139454           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ENMD-2076 is an orally active, multi-targeted small molecule kinase inhibitor demonstrating a unique dual mechanism of action that encompasses both anti-proliferative and potent anti-angiogenic activity.[1][2][3] Its ability to selectively target key kinases involved in cell cycle regulation and the formation of new blood vessels provides a strong preclinical rationale for its development as a therapeutic agent for a range of human cancers, including solid tumors and hematopoietic malignancies.[1][4] This technical guide provides an in-depth overview of the anti-angiogenic properties of ENMD-2076, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

## **Core Mechanism of Anti-Angiogenesis**

The anti-angiogenic effects of ENMD-2076 are primarily driven by its potent inhibition of several receptor tyrosine kinases crucial for the angiogenesis process.[2][5] By targeting these kinases, ENMD-2076 effectively disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new vascular networks, which are essential for tumor growth and metastasis.[6][7]

The principal targets of ENMD-2076 in the context of angiogenesis include:



- Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically, ENMD-2076 inhibits VEGFR2/KDR and VEGFR3. VEGFR2 is the main mediator of the mitogenic, migratory, and survival signals of VEGF in endothelial cells.[6][7][8]
- Fibroblast Growth Factor Receptors (FGFRs): The compound shows inhibitory activity against FGFR1 and FGFR2, disrupting another key signaling pathway that promotes angiogenesis.[1][8]
- Platelet-Derived Growth Factor Receptor α (PDGFRα): Inhibition of PDGFRα further contributes to the anti-angiogenic effect.[2][8]

In addition to these direct anti-angiogenic targets, ENMD-2076 is a selective inhibitor of Aurora A kinase, a serine-threonine kinase essential for mitosis.[1][2][8] This anti-proliferative action on tumor cells complements its anti-angiogenic effects, providing a multi-pronged attack on cancer progression.[3]

## **Quantitative Data**

The inhibitory activity and anti-proliferative efficacy of ENMD-2076 have been quantified across numerous preclinical studies. The following tables summarize this key data.

Table 1: Kinase Inhibitory Profile of ENMD-2076



| Kinase Target | IC50 (nmol/L)       | Primary Function                    |
|---------------|---------------------|-------------------------------------|
| Aurora A      | 14[2][8][9]         | Mitosis, Cell Cycle                 |
| Flt3          | 1.86 - 2[8][10]     | Hematopoiesis, Angiogenesis         |
| VEGFR2/KDR    | 7 - 58.2[3][9][10]  | Angiogenesis                        |
| VEGFR3/Flt4   | 15.9 - 16[8][9][10] | Angiogenesis,<br>Lymphangiogenesis  |
| FGFR1         | 70.8 - 71[8][9][10] | Angiogenesis, Cell<br>Proliferation |
| FGFR2         | 92.7 - 93[8][9][10] | Angiogenesis, Cell<br>Proliferation |
| PDGFRα        | 56 - 56.4[8][9][10] | Angiogenesis, Cell Growth           |
| Src           | 56.4[10]            | Cell Growth, Migration              |
| Kit           | 120[8]              | Cell Survival, Proliferation        |

| Aurora B | 350[2][8] | Mitosis, Cell Cycle |

Table 2: In Vitro Anti-proliferative Activity of ENMD-2076

| Cell Line                                         | Cancer Type                                | IC50 (µmol/L)        |  |
|---------------------------------------------------|--------------------------------------------|----------------------|--|
| Various Solid Tumor &<br>Hematopoietic Lines      | Breast, Colon, Melanoma,<br>Leukemia, etc. | 0.025 - 0.7[1][2][4] |  |
| Human Leukemia Cell Lines<br>(10 lines)           | Acute Myeloid Leukemia<br>(AML)            | 0.025 - 0.53[10]     |  |
| Human Umbilical Vein<br>Endothelial Cells (HUVEC) | Endothelial                                | 0.15[10]             |  |

| Triple-Negative Breast Cancer (TNBC) Lines | Breast | 7 of 10 lines had IC50 ≤ 1[11] |

Table 3: Summary of In Vivo Anti-Angiogenic and Antitumor Efficacy



| Xenograft Model                       | Cancer Type                      | Dose Administered                 | Key Outcomes                                                                                                                                             |
|---------------------------------------|----------------------------------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| HT-29                                 | Colorectal Cancer                | 100 or 200 mg/kg<br>(oral, daily) | Tumor growth inhibition and regression; Significant tumor blanching (loss of vascularity); Reduced vascular permeability and perfusion (DCE-MRI).[5][12] |
| MDA-MB-231                            | Triple-Negative Breast<br>Cancer | 100 mg/kg (daily)                 | Significant decrease in tumor growth.[8]                                                                                                                 |
| MDA-MB-468                            | Triple-Negative Breast<br>Cancer | Not specified                     | Static tumor growth for 40 days.[8]                                                                                                                      |
| Patient-Derived Xenografts (3 models) | Colorectal Cancer                | 100 mg/kg                         | Tumor growth inhibition in all three models.[5]                                                                                                          |

| FGF-driven Matrigel Plug | Angiogenesis Model | Not specified | Prevention of new blood vessel formation and regression of established vessels.[1][2][4] |

# **Signaling Pathways and Experimental Workflows**

Visualizing the complex biological processes and experimental designs is crucial for understanding the anti-angiogenic properties of ENMD-2076.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line—Derived Human Colorectal Cancer Xenograft Models
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis PMC [pmc.ncbi.nlm.nih.gov]



- 8. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Assessment of the in vivo antitumor effects of ENMD-2076, a novel multitargeted kinase inhibitor, against primary and cell line-derived human colorectal cancer xenograft models -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENMD-2076: A Technical Guide to its Anti-Angiogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139454#enmd-2076-anti-angiogenic-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com